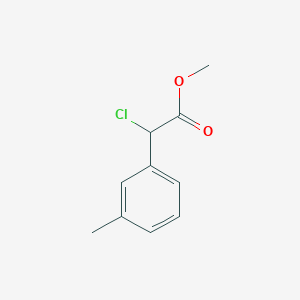

Methyl 2-chloro-2-(3-methylphenyl)acetate

Description

Methyl 2-chloro-2-(3-methylphenyl)acetate is an α-chlorinated ester characterized by a 3-methylphenyl substituent at the α-carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ionic liquids. Its reactivity stems from the electron-withdrawing chlorine atom and the ester group, which facilitate nucleophilic substitution and cyclopropanation reactions .

Properties

IUPAC Name |

methyl 2-chloro-2-(3-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWSVXBALLOYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283870 | |

| Record name | Methyl α-chloro-3-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13910-82-2 | |

| Record name | Methyl α-chloro-3-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13910-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-chloro-3-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(3-methylphenyl)acetate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-(3-methylphenyl)acetate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

Methyl 2-(3-methylphenyl)acetate+SOCl2→Methyl 2-chloro-2-(3-methylphenyl)acetate+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted esters or amides.

Hydrolysis: Formation of 2-chloro-2-(3-methylphenyl)acetic acid and methanol.

Reduction: Formation of 2-chloro-2-(3-methylphenyl)ethanol.

Scientific Research Applications

Methyl 2-chloro-2-(3-methylphenyl)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs with anti-inflammatory or analgesic properties.

Agriculture: May be used in the synthesis of herbicides or pesticides.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(3-methylphenyl)acetate depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. In biological systems, its mechanism of action would depend on the specific target and pathway involved, which requires further research to elucidate.

Comparison with Similar Compounds

Spectroscopic and Reactivity Trends

- NMR Shifts : Electron-donating groups (e.g., methoxy in 3,4-dimethoxyphenyl derivatives) deshield adjacent protons, as seen in ¹H NMR signals at δ 7.02–6.81 ppm for aromatic protons . In contrast, electron-withdrawing groups like CF₃ (in 4-trifluoromethyl analogs) likely cause downfield shifts due to increased electron withdrawal.

- Stability : α-Chlorinated esters with bulky or electron-deficient substituents exhibit reduced hydrolysis rates. For instance, attempts to synthesize ionic liquids from methyl 2-chloro-2-(3,4-dihydroxyphenyl)acetate faced challenges due to hydrolysis, highlighting substituent-dependent stability .

Functional Group Modifications

Replacing the chlorine atom or ester group alters reactivity:

- Ethyl 2-chloro-2-(3-methylphenylhydrazono)acetate (hydrazone derivative) demonstrates applications in heterocyclic synthesis, emphasizing the versatility of α-chlorinated esters in forming nitrogen-containing scaffolds .

Biological Activity

Methyl 2-chloro-2-(3-methylphenyl)acetate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and cancer research. This article reviews existing literature on its biological activities, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

This compound can be synthesized through various methods, typically involving the reaction of 3-methylphenol derivatives with chloroacetyl chloride or related reagents. The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final product.

Biological Activities

1. Antiproliferative Effects

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of related compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colorectal cancer cells, suggesting a potent inhibitory effect on cancer cell proliferation . The highest activity was observed in compounds structurally similar to this compound, indicating its potential as a lead compound for further development.

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways. Research suggests that these compounds may act through the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis . Additionally, molecular docking studies have indicated interactions with heat shock proteins (HSP90 and TRAP1), further elucidating the compound's mechanism in cancer cell apoptosis .

Case Studies

Case Study: Anticancer Activity in HCT-116 Cells

A study focused on the antiproliferative effects of this compound derivatives demonstrated significant nuclear disintegration in treated HCT-116 cells as observed through DAPI staining. The results indicated that treated cells exhibited loss of DAPI staining, a marker for DNA integrity, confirming the compound's ability to induce apoptosis in cancerous cells .

Table: Antiproliferative Activity of this compound Derivatives

| Compound ID | IC50 (mg/mL) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 7a | 0.12 | HCT-116 | HDAC inhibition, apoptosis induction |

| 7g | 0.13 | HCT-116 | HDAC inhibition, apoptosis induction |

| 7d | 0.81 | HCT-116 | HDAC inhibition, less effective |

Environmental and Metabolic Considerations

Understanding the metabolism and potential environmental impact of this compound is critical for its application in pharmaceuticals. Studies have highlighted the importance of evaluating the degradation pathways and environmental hazards associated with such compounds, particularly those containing halogenated groups which could pose toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.